molecular formula C12H11BrN2O B1492109 4-Bromo-6-(3-methoxybenzyl)pyrimidine CAS No. 2092808-11-0

4-Bromo-6-(3-methoxybenzyl)pyrimidine

Cat. No. B1492109
CAS RN: 2092808-11-0
M. Wt: 279.13 g/mol
InChI Key: HQERMEQCVIRMCN-UHFFFAOYSA-N
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Description

“4-Bromo-6-(3-methoxybenzyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of “4-Bromo-6-(3-methoxybenzyl)pyrimidine” involves a series of reactions. A novel curcumin analog was synthesized by a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3-methoxybenzyl)pyrimidine” can be represented by the formula CHBrN . The average mass of the molecule is 158.984 Da and the monoisotopic mass is 157.947952 Da .

Scientific Research Applications

4-Bromo-6-(3-methoxybenzyl)pyrimidine: A Comprehensive Analysis

Drug Discovery and Development: Pyrimidine derivatives are widely recognized for their therapeutic potential. They serve as key scaffolds in the design of drugs targeting various diseases, including cancer, viral infections, and diabetes. The presence of a bromine atom in “4-Bromo-6-(3-methoxybenzyl)pyrimidine” makes it a valuable candidate for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal in medicinal chemistry for constructing complex molecules .

Organic Synthesis: In organic synthesis, pyrimidine rings are often used as building blocks for creating complex molecules. The methoxybenzyl group in “4-Bromo-6-(3-methoxybenzyl)pyrimidine” can act as a directing group or be transformed into other functional groups, enhancing the molecule’s utility in synthetic routes .

Material Science: Pyrimidines have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of “4-Bromo-6-(3-methoxybenzyl)pyrimidine” could be explored for use in these areas.

Computational Chemistry: Quantum chemical computational methods like Density Functional Theory (DFT) utilize pyrimidine derivatives to model and predict NMR spectra of organic compounds. “4-Bromo-6-(3-methoxybenzyl)pyrimidine” could be a subject of such computational studies to understand its electronic structure and reactivity .

Future Directions

The future directions for “4-Bromo-6-(3-methoxybenzyl)pyrimidine” could involve further exploration of its potential applications in the medical field, given the promising properties of pyrimidine and its derivatives . More research is needed to fully understand its mechanism of action and potential uses.

properties

IUPAC Name

4-bromo-6-[(3-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERMEQCVIRMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(3-methoxybenzyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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